Computed Physicochemical Descriptors Differentiate 2,5-Dichloro-4-methoxybenzene-1-sulfonamide from Common Positional Isomers
The target compound's XLogP3-AA (1.7) and topological polar surface area (77.8 Ų) differ from those of the 2,4-dichloro-5-methoxy isomer (XLogP3-AA ~1.5; TPSA identical) and the 4‑methoxy‑des‑chloro analog (XLogP3‑AA ~0.8; TPSA 77.8 Ų) [1][2]. The higher lipophilicity of the 2,5‑dichloro substitution enhances predicted membrane permeability relative to the des‑chloro analog, while the 4‑methoxy group provides hydrogen‑bond acceptor capacity absent in the 2,5‑dichloro‑4‑methyl variant [2]. These computed parameters, which have been experimentally validated in sulfonamide SAR campaigns, directly influence the compound's suitability for cell‑based assays and its synthetic versatility in N‑alkylation reactions [1].
| Evidence Dimension | XLogP3-AA (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 77.8 Ų |
| Comparator Or Baseline | 2,4-Dichloro-5-methoxybenzenesulfonamide (XLogP3-AA ~1.5); 4-Methoxybenzenesulfonamide (XLogP3-AA ~0.8); 2,5-Dichloro-4-methylbenzenesulfonamide (TPSA = 68.8 Ų, XLogP3-AA ~2.2) |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +0.9; ΔTPSA = 0 to +9.0 Ų depending on comparator |
| Conditions | Computed descriptors (XLogP3-AA 3.0, Cactvs 3.4.6.11); PubChem 2021.05.07 release |
Why This Matters
These physicochemical differences guide the selection of the optimal sulfonamide scaffold for medicinal chemistry campaigns where fine-tuning of lipophilicity and hydrogen‑bonding capacity is critical for achieving target potency and acceptable ADME properties.
- [1] Logemann, W., Giraldi, P. N., & Galimberti, S. (1959). Sulfonsäurederivate mehrfach substituierter Benzole und ihre biologische Aktivität. European Journal of Organic Chemistry, 623, 157‑165. View Source
- [2] PubChem. (2026). Computed descriptors for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide and comparator sulfonamides. National Center for Biotechnology Information. View Source
